N-(4-fluorophenyl)-3-(2-furyl)acrylamide

Description

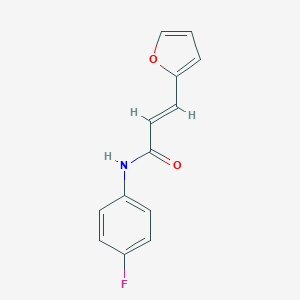

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPVRTIPVIEWRZ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351290 | |

| Record name | N-(4-fluorophenyl)-3-(2-furyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853349-52-7 | |

| Record name | N-(4-fluorophenyl)-3-(2-furyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 3 2 Furyl Acrylamide and Its Derivatives

Systemic Analysis of Substituent Effects on Biological Potency

Impact of Halogenation (e.g., Fluorine) on the Phenyl Ring

Studies on related N-arylcinnamamides have demonstrated that halogenation can dramatically affect antibacterial efficacy. For instance, a series of chlorinated N-arylcinnamamides showed that the nature and position of the halogen substituent on the anilide ring played a crucial role in their activity. mdpi.com Specifically, derivatives with a trifluoromethyl group, another form of halogenation, exhibited potent antibacterial activity. mdpi.com

Furthermore, research into theophylline-1,2,4-triazole-S-linked N-phenyl acetamides revealed that halogen substitution on the N-phenylacetamide aryl ring was a key determinant of HCV serine protease inhibition. frontiersin.org A chloro group at the para position of the acetanilide (B955) aryl ring resulted in the most potent inhibitory activity in the series. frontiersin.org This suggests that the electronic properties conferred by the halogen, such as its electron-withdrawing nature, can be pivotal for biological interactions.

In a different scaffold, 4-anilino-5-fluoroquinazolines, the fluorine atom has been shown to participate in intramolecular hydrogen bonding with a nearby N-H group. nih.gov The strength of this interaction, and consequently the conformation of the molecule, is influenced by other substituents on the aniline (B41778) ring. Electron-withdrawing groups para to the N-H group were found to increase the acidity of the N-H proton, leading to a stronger hydrogen bond with the fluorine. nih.gov This highlights the intricate interplay between halogenation and other electronic factors in determining molecular conformation and activity.

The regioselective ortho-halogenation of N-aryl amides is of significant interest as the halogen can serve as a versatile synthetic handle for further functionalization, allowing for the introduction of other groups that can modulate biological activity. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Compound/Series | Substitution | Biological Effect | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-3-(2-furyl)acrylamide | 4-Fluorophenyl | Enhanced metabolic stability and bioavailability. | |

| Chlorinated N-arylcinnamamides | Trifluoromethyl group | Potent antibacterial activity. mdpi.com | mdpi.com |

| Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides | 4-Chloro group | Most potent HCV serine protease inhibitor in the series. frontiersin.org | frontiersin.org |

| 4-Anilino-5-fluoroquinazolines | Electron-withdrawing groups para to N-H | Stronger intramolecular N-H···F hydrogen bond. nih.gov | nih.gov |

Substituent Variation on the Furyl Moiety and its Influence

The furyl moiety in this compound plays a significant role in the molecule's biological activity, primarily through its ability to participate in π-π stacking interactions with biological targets. However, modifications to this group can lead to substantial changes in the compound's pharmacological profile.

One notable example is the synthetic nitrofuran derivative, furylfuramide, where a 5-nitrofuran group is present. wikipedia.org This compound was once used as a food preservative but was later found to be mutagenic and carcinogenic in animal studies. wikipedia.orgnih.govnih.gov This underscores the profound impact that a nitro substituent on the furan (B31954) ring can have on the molecule's safety profile.

In other studies, replacing the furan ring with different heterocyclic or aromatic systems has been a common strategy to explore new biological activities. For instance, in a series of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives, the furan ring was replaced with various substituted aryl aldehydes to generate compounds with antimicrobial, anthelmintic, and antioxidant properties. researchgate.net

Similarly, research on 3-(3-pyridyl)acrylamide derivatives as antiallergic agents demonstrated that modifications to the heterocyclic ring could enhance potency. nih.gov Specifically, the introduction of a methyl group to the pyridyl ring in one derivative resulted in significantly improved activity in a passive cutaneous anaphylaxis (PCA) test. nih.gov

Table 2: Influence of Furyl Moiety and its Replacements on Biological Activity

| Compound/Analog Series | Furyl/Heterocyclic Moiety Variation | Observed Biological Effect | Reference |

|---|---|---|---|

| This compound | 2-Furyl | Contributes to π-π stacking interactions. | |

| Furylfuramide | 5-Nitro-2-furyl | Mutagenic and carcinogenic properties. wikipedia.orgnih.govnih.gov | wikipedia.orgnih.govnih.gov |

| N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamides | Various substituted aryl groups | Antimicrobial, anthelmintic, and antioxidant activities. researchgate.net | researchgate.net |

| (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide | 6-Methyl-3-pyridyl | Potent antiallergic activity. nih.gov | nih.gov |

Role of the Acrylamide (B121943) Backbone in Activity

The acrylamide backbone is a key structural feature that is integral to the biological activity of this compound and its derivatives. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.gov This irreversible binding can lead to potent and sustained inhibition of the target protein.

The reactivity of the acrylamide "warhead" can be modulated by the length and nature of the tether connecting it to other parts of the molecule. nih.gov Structure-activity relationship (SAR) studies on a series of tissue transglutaminase inhibitors revealed that the efficiency of the inhibitor was influenced by the length of the tether to the acrylamide group. nih.gov

In the context of neurotoxicity, acrylamide itself is a known neurotoxin that can cause a range of neurological disorders. nih.gov It is absorbed through the gastrointestinal tract and can cross the blood-brain barrier, exerting direct toxic effects on the nervous system. nih.gov Therefore, while the acrylamide backbone is a crucial element for the therapeutic activity of certain derivatives, its potential for toxicity must be carefully considered in drug design.

Stereochemical Influence on Pharmacological Activity (e.g., E/Z Isomerism)

The stereochemistry of the double bond in the acrylamide backbone, specifically the E/Z isomerism, can have a profound impact on the pharmacological activity of this compound and its derivatives. Geometric isomers have different spatial arrangements of their functional groups, which can lead to significant differences in how they interact with their biological targets. muni.cz

Generally, one isomer will have a better fit into the receptor's binding site, resulting in higher potency. For example, in the case of diethylstilbestrol, the trans-isomer possesses significantly higher estrogenic activity than the cis-isomer because the distance between its hydroxyl groups more closely resembles that of the natural hormone estradiol. muni.cz

In the context of acrylamide derivatives, studies have shown that these compounds can exist as a mixture of Z- and E-isomers in solution, with the E-rotamer often being slightly predominant. nih.gov The specific isomer can be crucial for activity. For instance, in a series of antiallergic 3-(3-pyridyl)acrylamide derivatives, the (E)-isomer of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide showed potent activity. nih.gov

The different three-dimensional structures of E and Z isomers mean they will present different pharmacophoric features to a biological target, leading to variations in binding affinity and efficacy. muni.cz Therefore, controlling the stereochemistry of the acrylamide double bond is a critical aspect of designing potent and selective therapeutic agents based on this scaffold.

Molecular Features Governing Ligand-Target Recognition (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction of this compound and its derivatives with their biological targets is governed by a combination of molecular features that facilitate ligand-target recognition. These include hydrogen bonding, hydrophobic interactions, and π-π stacking.

The acrylamide moiety itself is capable of forming hydrogen bonds. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. stanford.edu These interactions are crucial for anchoring the ligand within the binding site of a protein.

Furthermore, the aromatic nature of the phenyl and furyl rings allows for π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within the binding site. The furan ring, in particular, is noted for its ability to introduce π-π stacking interactions.

Molecular docking studies of related phenyl acrylamide derivatives have visualized these interactions. For example, one potent anti-HBV agent was shown to fit into the dimer-dimer interface of the HBV core protein through a combination of hydrophobic, π-π, and hydrogen bond interactions. nih.gov

The presence of the fluorine atom on the phenyl ring can also influence ligand-target recognition. While traditionally considered a weak hydrogen bond acceptor, under certain geometric constraints, fluorine can participate in N-H···F hydrogen bonds, which can contribute to the conformational rigidity and binding affinity of the molecule. nih.gov

Investigations into the Biological Activities of N 4 Fluorophenyl 3 2 Furyl Acrylamide and Analogues

Antimicrobial Activity Profiles

Derivatives of acrylamide (B121943) have demonstrated notable antimicrobial properties. For instance, research has shown that certain acrylamide compounds can inhibit the growth of common pathogens. One study highlighted the efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), where it outperformed several standard antibiotics. The incorporation of a furan (B31954) ring and a fluorophenyl group into the acrylamide backbone is believed to contribute to the compound's stability and reactivity, allowing it to interact with various biochemical pathways in microorganisms.

In a different study, polyacrylamide-based hydrogels containing magnesium oxide nanoparticles were synthesized and tested for their antibacterial activity against Escherichia coli. The results indicated that the hydrogel with nanoparticles exhibited a significantly larger zone of inhibition compared to the hydrogel alone, suggesting a synergistic antimicrobial effect. researchgate.net

Anti-Inflammatory Efficacy

Acrylamide derivatives have been investigated for their potential to modulate inflammatory processes. Analogues of N-(4-fluorophenyl)-3-(2-furyl)acrylamide containing methoxy (B1213986) and hydroxy groups have shown potent inhibition of nitric oxide (NO) in microglial cells, indicating their potential utility in addressing neuroinflammation. The mechanism is thought to involve the radical-scavenging properties of these substituents, which helps in reducing oxidative stress.

Another analogue, 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors. nih.gov Systemic administration of PAM-2 in mice demonstrated significant anti-inflammatory properties by attenuating paw edema in inflammatory pain models. nih.gov This effect was found to be mediated by the α7 nicotinic acetylcholine receptors. nih.gov

Anticancer Activity Research

The potential of this compound and its analogues as anticancer agents has been a significant area of research, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., MCF-7, A549, PC-3, HT-29)

Derivatives of acrylamide have shown promising results in inhibiting the proliferation of various cancer cell lines. This compound has been identified as having moderate activity against the MCF-7 breast cancer cell line. Another study on fluorinated aminophenylhydrazines, which share structural similarities, found that one compound exhibited a strong cytotoxic effect on the A549 lung cancer cell line with an IC50 value of 0.64 μM. nih.gov

Furthermore, a monoorganotin Schiff base compound demonstrated potent cytotoxicity against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment, while showing significantly less activity against a normal human hepatic cell line. nih.gov This compound also showed some activity against ovarian (Skov3, Caov3) and prostate (PC3) cancer cell lines, though to a lesser extent than against MCF-7 cells. nih.gov

Table 1: Cytotoxic Activity of Acrylamide Analogues and Related Compounds on Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Activity/IC50 Value | Reference |

| This compound | MCF-7 (Breast) | Moderate activity | |

| Fluorinated aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 μM | nih.gov |

| Monoorganotin Schiff base (Compound C1) | MCF-7 (Breast) | 2.5±0.50 μg/mL | nih.gov |

| Monoorganotin Schiff base (Compound C1) | Skov3, Caov3 (Ovarian) | Less active than against MCF-7 | nih.gov |

| Monoorganotin Schiff base (Compound C1) | PC-3 (Prostate) | Less active than against MCF-7 | nih.gov |

Modulation of Apoptotic Pathways and Cell Cycle Progression

The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle of cancer cells. Research has indicated that acrylamide derivatives can trigger apoptosis and cause cell cycle arrest in cancer cell lines like MCF-7.

In studies involving fluorinated Schiff bases on the A549 lung cancer cell line, apoptosis induction was identified as a key mechanism of cell death. nih.gov This was confirmed by the observation of chromatin condensation, marginalization, and the presence of apoptotic bodies, in addition to the expression of cleaved caspase-3, a key executioner enzyme in apoptosis. nih.gov Similarly, a study on a monoorganotin Schiff base compound in MCF-7 cells revealed that it induced apoptosis, as evidenced by DNA fragmentation and morphological changes characteristic of early and late apoptotic stages. nih.gov The compound also led to a significant increase in the production of intracellular reactive oxygen species (ROS), which can be a trigger for apoptosis. nih.gov

Antioxidant Properties

The antioxidant potential of compounds related to this compound has been noted in several studies. The furan moiety, a component of the primary compound, is found in many natural and synthetic compounds with antioxidant activity. nih.gov Research on acrylamide-induced toxicity has shown that it can lead to oxidative stress by increasing lipid peroxidation and altering the activity of antioxidant enzymes. mdpi.com

Conversely, certain polyphenols and extracts have been shown to mitigate the formation of acrylamide and act as antioxidants. For example, pomegranate peel extract demonstrated significant antioxidant activity by reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT) in rats exposed to acrylamide. mdpi.com This suggests that compounds with antioxidant properties can counteract the oxidative stress induced by acrylamide.

Anti-Allergic Response Modulation

While direct studies on the anti-allergic response modulation of this compound are limited, research into related compounds provides some insights. The anti-inflammatory properties observed for some acrylamide analogues, such as the inhibition of pro-inflammatory cytokines, are relevant to allergic responses, which are a form of hypersensitivity involving an inflammatory cascade. For instance, the ability of certain pomegranate extracts to reduce inflammatory markers like interleukin-1 beta and interleukin-6 suggests a potential mechanism for modulating allergic reactions. mdpi.com

Research Perspectives in Neurodegenerative Disease Modulation

The potential for this compound and its analogues to modulate neurodegenerative diseases represents a compelling and evolving area of medicinal chemistry research. While direct and extensive studies on the lead compound are in preliminary stages, the structural motifs it possesses—namely the furan ring and the acrylamide scaffold—have been the focus of investigations into treatments for complex neurological disorders such as Alzheimer's and Parkinson's disease. The research perspectives are largely guided by the neuroprotective, anti-inflammatory, and enzyme-inhibiting properties observed in structurally related molecules.

The furan moiety is a key component that is believed to contribute to the neurotropic activity of these compounds. nih.gov Furan-containing molecules are recognized for their diverse pharmacological activities, including significant antioxidant and anti-inflammatory properties. nih.gov These are critical mechanisms in combating the progression of neurodegenerative diseases, which are often characterized by chronic neuroinflammation and oxidative stress. nih.govnih.gov By mitigating oxidative stress through the scavenging of free radicals and modulating inflammatory pathways, these compounds can help reduce the neuronal damage that is a hallmark of these conditions. nih.govnih.gov Furthermore, there is evidence to suggest that furan derivatives may play a role in promoting neuronal survival and regeneration, enhancing neurogenesis, and improving synaptic function and neurotransmission. nih.gov

The acrylamide core, while a subject of neurotoxicity concerns in its own right, provides a versatile scaffold for the synthesis of derivatives with specific biological targets. The exploration of N-aryl-3-(2-furyl)acrylamides has opened avenues for the development of targeted therapies. The neuroprotective potential of this class of compounds is often evaluated through their ability to inhibit key enzymes implicated in the pathology of neurodegenerative diseases or to protect neuronal cells from various toxic insults.

For instance, research into analogues of this compound has identified compounds with significant inhibitory activity against enzymes such as monoamine oxidase B (MAO-B) and beta-secretase 1 (BACE1). Both enzymes are prominent targets in the development of drugs for Parkinson's and Alzheimer's disease, respectively. The inhibition of MAO-B can help to preserve dopamine (B1211576) levels in the brain, offering symptomatic relief in Parkinson's disease, while the inhibition of BACE1 reduces the production of amyloid-beta peptides, which are central to the formation of amyloid plaques in Alzheimer's disease.

The following table summarizes the activity of a key analogue, providing a glimpse into the potential therapeutic applications of this chemical class.

| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Reference |

| NEA3 | N-(4-Fluorophenyl)-3-(4-nitrophenyl)acrylamide | MAO-B | 0.89 | nih.gov |

| BACE1 | 2.12 | nih.gov |

Further research into related furan-containing structures has also shown promise. For example, studies on dihydrofuran-fused perhydrophenanthrenes have demonstrated an elongation effect on neurons damaged by amyloid-beta, a key pathological feature of Alzheimer's disease. nih.gov This suggests that compounds with a furan core could have restorative effects on damaged neuronal networks.

The anti-inflammatory effects of these compounds are another critical area of investigation. Neuroinflammation is a common factor in many neurodegenerative diseases. The ability of certain furan derivatives to modulate inflammatory pathways could significantly slow disease progression. nih.gov Research into the anti-inflammatory properties of these molecules often involves assessing their ability to reduce the production of inflammatory mediators in microglial cells.

Looking forward, the research into this compound and its analogues in the context of neurodegenerative diseases is likely to focus on several key areas:

Expansion of Analogue Libraries: The synthesis and screening of a wider range of analogues will be crucial to establish a clear structure-activity relationship (SAR). This will involve modifications to both the N-phenyl ring and the furan ring to optimize potency and selectivity for specific neurological targets.

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their neuroprotective effects is a priority. This includes investigating their impact on signaling pathways related to oxidative stress, inflammation, apoptosis, and neurogenesis. nih.gov

In Vivo Efficacy Studies: Promising candidates identified in in vitro assays will need to be evaluated in animal models of neurodegenerative diseases to assess their efficacy, pharmacokinetics, and ability to cross the blood-brain barrier.

Evaluation of Neurorestorative Potential: Beyond neuroprotection, future studies may explore the potential of these compounds to promote the repair and regeneration of damaged neuronal tissue.

The following table outlines potential areas of investigation for analogues of this compound in the context of neurodegenerative disease modulation.

| Research Area | Potential Endpoints | Rationale |

| Anti-neuroinflammatory Activity | Inhibition of nitric oxide (NO) production in microglia; Reduction of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) | Neuroinflammation is a key pathological feature of many neurodegenerative diseases. |

| Protection Against Oxidative Stress | Increased survival of neuronal cells exposed to oxidative agents (e.g., H₂O₂); Reduction of reactive oxygen species (ROS) levels | Oxidative damage is a major contributor to neuronal cell death in neurodegeneration. |

| Inhibition of Amyloid-Beta Aggregation | Reduction of Aβ fibril formation in vitro | The aggregation of Aβ is a central event in the pathogenesis of Alzheimer's disease. |

| Modulation of Tau Hyperphosphorylation | Inhibition of kinases involved in tau phosphorylation (e.g., GSK-3β) | Hyperphosphorylated tau forms neurofibrillary tangles, another hallmark of Alzheimer's disease. |

Molecular Pharmacology and Target Engagement Studies

Identification and Validation of Molecular Targets

Enzyme Inhibition Mechanisms

N-(4-fluorophenyl)-3-(2-furyl)acrylamide and its derivatives have been investigated for their ability to inhibit several key enzymes implicated in various physiological and pathological processes.

5-Lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. nih.gov Certain acrylamide (B121943) derivatives have demonstrated potent inhibitory activity against 5-lipoxygenase, suggesting a potential role in modulating inflammatory pathways. nih.gov For instance, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were identified as significant 15-lipoxygenase inhibitors. nih.gov

Tyrosinase: As a key enzyme in melanin (B1238610) synthesis, tyrosinase is a major target for agents developed for skin hyperpigmentation disorders. researchgate.netmdpi.com The inhibition of tyrosinase is a primary mechanism for many skin-whitening agents. nih.gov Various acrylamide derivatives have been synthesized and shown to inhibit mushroom tyrosinase. nih.govnih.gov For example, (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been identified as potent tyrosinase inhibitors. mdpi.com Kinetic studies have revealed that some of these compounds act as reversible, mixed-type inhibitors, suggesting they may bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for regulating acetylcholine (B1216132) levels in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Novel benzoxazole (B165842) and naphthoxazole analogs have been evaluated for their cholinesterase inhibitory activity, with some compounds showing potent, mixed-type inhibition of AChE. nih.gov

Receptor Interaction Profiling

Histamine (B1213489) Receptors: Beyond enzyme inhibition, certain acrylamide derivatives have been found to possess antihistaminic properties. nih.gov For example, (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide demonstrated a favorable balance of antiallergic effects, including histamine antagonism, in addition to 5-lipoxygenase inhibition. nih.gov This dual activity suggests a potential for broader applications in allergic conditions.

Protein Binding Dynamics

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including cell division, making them a key target for anticancer drugs. nih.govnih.gov Several acrylamide-based compounds have been shown to inhibit tubulin polymerization. nih.govnih.gov For instance, acrylamide–PABA analogs have demonstrated significant antiproliferative activity by inhibiting β-tubulin polymerization. nih.gov These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis. nih.govnih.gov

Table 1: Tubulin Polymerization Inhibition by Acrylamide Analogs

| Compound | Percentage Inhibition of β-tubulin Polymerization | Reference |

| 4j (Ar = furan-2yl) | 81.51% | nih.gov |

| 4a (Ar = 4-fluorophenyl) | 78.19% | nih.gov |

| Colchicine (B1669291) (Reference) | 84.33% | nih.gov |

Kinase Inhibitory Spectrum

EGFRWT and EGFRT790M: The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, particularly in non-small-cell lung cancer (NSCLC). nih.gov Mutations in EGFR, such as the T790M "gatekeeper" mutation, can lead to resistance to first-generation inhibitors. nih.govnih.gov Novel acrylamide-substituted quinazoline (B50416) derivatives have been developed that exhibit potent inhibitory activity against the EGFR T790M mutant. nih.gov These compounds often show selectivity for the mutant form over the wild-type (WT) EGFR, which is a desirable characteristic for reducing side effects. nih.gov

Table 2: EGFR Inhibition by Acrylamide-Substituted Quinazoline Derivative (Compound 10b)

| Target | IC₅₀ (nM) | Reference |

| EGFR T790M | 4.3 | nih.gov |

| EGFR WT | 105.0 | nih.gov |

Mechanistic Studies at the Cellular and Subcellular Levels

Cellular Pathway Modulation

The interaction of this compound and related compounds with their molecular targets triggers a cascade of events within the cell, leading to the modulation of various signaling pathways.

Apoptosis and Cell Cycle Arrest: Inhibition of tubulin polymerization by acrylamide derivatives disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.gov This disruption can subsequently induce apoptosis, or programmed cell death. nih.gov Studies on acrylamide–PABA analogs have shown that they can activate apoptosis through the upregulation of p53 and Bax, and the downregulation of Bcl-2, alongside an increase in caspase 9 levels. nih.gov

Autophagy Modulation: Acrylamide and its metabolites have been shown to induce neurotoxicity by modulating cellular pathways involving protein kinase C (PKC) and AMP-activated protein kinase (AMPK). nih.gov These studies indicate that acrylamide can induce autophagy, but with an impaired autophagic flux, as evidenced by the accumulation of autophagy-related proteins. nih.gov This suggests a complex interplay between different signaling pathways in the cellular response to acrylamide exposure. nih.gov

Interaction with Biological Macromolecules

Detailed experimental studies elucidating the specific interactions of this compound with biological macromolecules are not extensively available in the current body of scientific literature. General insights from related acrylamide compounds suggest that the acrylamide moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues, such as cysteine, on proteins. The aromatic and heterocyclic rings likely contribute to non-covalent interactions, such as hydrophobic and π-stacking interactions, which would influence binding specificity and affinity.

While direct target engagement studies for this specific compound are lacking, the following table summarizes the known biological activity, which indirectly points towards interactions with macromolecular systems in microorganisms.

| Organism | Interaction Type | Parameter | Value | Study Context |

|---|---|---|---|---|

| No specific data on interactions with mammalian biological macromolecules is publicly available. |

Computational Chemistry and Cheminformatics Applications

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. For acrylamide (B121943) derivatives, DFT studies can elucidate key reactivity descriptors.

Detailed research on related acrylamide compounds provides a framework for understanding the electronic characteristics of N-(4-fluorophenyl)-3-(2-furyl)acrylamide. For instance, a DFT study on the reaction of acrylamide with L-cysteine and L-glutathione calculated several global reactivity descriptors. mdpi.com The analysis revealed that acrylamide acts as an electronic acceptor, a crucial aspect for its biological interactions. mdpi.com Such calculations are vital for predicting the reactivity of the Michael acceptor in the acrylamide core of this compound.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For example, in a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were used to determine these energies, providing insight into the compound's stability and reactivity. researchgate.net Similar calculations for this compound would map its electrostatic potential and identify regions susceptible to nucleophilic and electrophilic attack. The presence of the electron-withdrawing fluorophenyl group and the electron-rich furyl moiety would significantly influence the electron distribution across the molecule.

Table 1: Illustrative Global Reactivity Descriptors based on Related Acrylamide Studies This table presents conceptual data that would be derived from a DFT analysis of this compound, based on findings for analogous compounds.

| Descriptor | Predicted Value (Conceptual) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | ~ 4.15 eV | Measures the power to attract electrons. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, binds to a protein target and the stability of the resulting complex. These methods are instrumental in identifying potential biological targets and understanding the mechanism of action at a molecular level.

While specific docking studies on this compound are not widely published, research on analogous acrylamide derivatives highlights the utility of this approach. For example, in a study of newly synthesized acrylamide derivatives targeting the colchicine (B1669291) binding site of the tubulin protein, molecular docking revealed key interactions. One derivative, N-(3-hydroxy-4-methoxy) aryl amide, demonstrated a strong binding affinity with a docking score of -13.31 kcal/mol. nih.gov The interactions were characterized by hydrogen bonds with Thr 340 and Phe 296 residues and hydrophobic interactions with Pro 298 and Arg 339. nih.gov This illustrates how the amide and aryl groups, also present in this compound, can form crucial bonds within a protein's active site.

The fluorophenyl group of this compound is expected to enhance binding affinity and specificity, while the furan (B31954) ring can participate in π-π stacking interactions. Molecular dynamics simulations would further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and revealing conformational changes that may occur upon binding.

Table 2: Example of Molecular Docking Results for an Acrylamide Derivative This table is based on findings for N-(3-hydroxy-4-methoxy) aryl amide derivative binding to tubulin and is illustrative of the data generated in such a study. nih.gov

| Parameter | Finding |

|---|---|

| Protein Target | Tubulin (Colchicine Binding Site) |

| Docking Score | -13.31 kcal/mol |

| Interacting Residues | Thr 340, Phe 296, Pro 298, Arg 339 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For a class of compounds like furyl-acrylamides, a QSAR model would be developed using a dataset of molecules with experimentally determined biological activities (e.g., IC₅₀ values against a cancer cell line). The model would correlate the activity with various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological.

Although a specific QSAR model for this compound and its close analogs is not available in the literature, the principles of QSAR are broadly applicable. The development of such a model would involve:

Data Set Preparation : Assembling a series of related furyl-acrylamide derivatives with measured biological activity.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound.

Model Building : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create the QSAR equation.

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of this compound and guide the design of new analogs with potentially enhanced potency.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile.

This compound could serve as a scaffold or a starting point for such a process. Virtual screening could be used to identify it from a large chemical library as a potential binder to a specific protein target. Following this, lead optimization would involve the systematic modification of its structure.

An example of lead optimization can be seen in the development of inhibitors for protein disulfide isomerase (PDI). nih.gov Researchers started with a known inhibitor and replaced a key chemical group (the warhead) with various electrophiles. nih.gov This led to the discovery of a novel series of 2-trifluoromethyl acrylamide derivatives with significantly improved enzyme inhibition. nih.gov One of the optimized compounds, 14d, showed potent PDI inhibition with an IC₅₀ value of 0.48 ± 0.004 μM. nih.gov

For this compound, lead optimization could involve:

Modifying the fluorophenyl ring : Introducing different substituents to probe interactions with the target protein and modulate pharmacokinetic properties.

Altering the furan ring : Replacing it with other heterocycles to explore different binding modes.

Substituting on the acrylamide backbone : To fine-tune reactivity and geometry.

These modifications would be guided by the computational tools discussed previously, such as molecular docking and QSAR, to rationally design more effective therapeutic agents.

Preclinical Investigative Models and Assays for N 4 Fluorophenyl 3 2 Furyl Acrylamide and Analogues

In Vitro Cell-Based Assays for Efficacy and Selectivity

Initial evaluation of the biological effects of N-(4-fluorophenyl)-3-(2-furyl)acrylamide and its analogues is predominantly conducted using in vitro cell-based assays. These assays are crucial for determining the compound's efficacy, mechanism of action, and selectivity against specific cellular targets.

High-throughput screening (HTS) represents a critical methodology in early drug discovery for rapidly assessing large libraries of chemical compounds for specific biological activity. nih.gov For compounds like this compound, a cell-based HTS approach would be employed to identify potential "hits." nih.gov This typically involves using automated systems to test the compound's effect on a specific cell line, often measuring parameters like cell viability, proliferation, or the inhibition of a particular enzyme or pathway. nih.gov For instance, in the search for antiviral agents, a robust HTS assay was used to screen a library of 100,000 compounds against the influenza A virus by measuring the inhibition of the viral cytopathic effect. nih.gov Similar cell-based HTS methodologies can be adapted to screen for anticancer or other therapeutic activities of acrylamide (B121943) derivatives.

Derivatives of acrylamide, including this compound, have shown potential as anticancer agents. The evaluation of their efficacy involves testing against a panel of human cancer cell lines to determine their specific susceptibility profiles. Research indicates that compounds with a similar acrylamide scaffold can inhibit the proliferation of breast cancer cell lines, such as MCF-7. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

The analogue 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, also known as Furylfuramide (AF-2), was found to induce tumors in animal models, specifically mammary and stomach cancers, suggesting that cell lines derived from these tissues could be susceptible. nih.gov

Table 1: Cell Line Susceptibility to Acrylamide Analogues

| Compound/Analogue | Cell Line | Observed Effect |

|---|---|---|

| Acrylamide Derivatives | MCF-7 (Breast Cancer) | Inhibition of proliferation |

In Vivo Pharmacological Models for Efficacy Evaluation

Following promising in vitro results, the evaluation of efficacy proceeds to in vivo pharmacological models. For anticancer research, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice. The ability of this compound or its analogues to inhibit tumor growth in these models would be a key measure of efficacy.

Studies on analogues provide insight into relevant animal models. For instance, the carcinogenic potential of the analogue AF-2 was evaluated in Wistar rats and CDF1 mice. nih.gov Furthermore, a two-stage mouse skin carcinogenesis model was used to test the tumor-initiating activity of AF-2, where the compound was applied topically to the dorsal skin of mice. nih.gov For other pharmacological activities, such as the antipsychotic-like properties of the analogue ACP-103, behavioral models in rats and mice were utilized to assess efficacy. nih.gov These established models are suitable for evaluating the in vivo efficacy of novel acrylamide derivatives.

Genotoxicity and Mutagenicity Assessments (e.g., Micronucleus Assay)

Assessing the potential for a compound to cause genetic damage is a critical component of preclinical safety evaluation. The micronucleus assay is a well-established and relevant test for genotoxicity, capable of detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. nih.gov

Significant genotoxicity data exists for the analogue 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2). It was identified as being mutagenic to bacteria in vitro, which led to its withdrawal as a food preservative. wikipedia.org Subsequent in vivo studies confirmed its genotoxic potential. The in vivo clastogenicity of AF-2 was investigated using the micronucleus assay in various rodent strains. nih.gov The study found that AF-2 is a weak in vivo clastogen. nih.gov Slight increases in micronucleated reticulocytes were observed in ICR and CD-1 mice, while MS/Ae mice showed a more marked increase. nih.gov Rats also exhibited a statistically significant, albeit slight, increase in micronucleated polychromatic erythrocytes. nih.gov These findings underscore the importance of conducting genotoxicity assessments for this class of compounds.

Table 2: Summary of In Vivo Micronucleus Assay Findings for the Analogue AF-2

| Animal Strain | Route of Administration | Outcome | Reference |

|---|---|---|---|

| ICR and CD-1 Mice | Intraperitoneal (i.p.) or Oral (p.o.) | Slight increase in micronucleated reticulocytes under some conditions | nih.gov |

| MS/Ae Mice | Intraperitoneal (i.p.) | Markedly elevated micronucleated reticulocyte frequency | nih.gov |

Future Perspectives and Unaddressed Research Questions

Exploration of Novel Therapeutic Indications

Initial investigations have primarily centered on the anticancer and antimicrobial properties of N-(4-fluorophenyl)-3-(2-furyl)acrylamide and its analogs. However, the structural motifs present in the molecule suggest a broader therapeutic scope that warrants exploration.

Anti-inflammatory Properties: The furan (B31954) ring is a component of various compounds known for their anti-inflammatory effects. nih.goveurekaselect.com Future research should investigate the potential of this compound to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases (COX).

Neuroprotective Effects: Furan-containing compounds have shown promise in the context of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation. nih.goveurekaselect.com Studies are needed to determine if this compound can cross the blood-brain barrier and exert protective effects in models of Alzheimer's or Parkinson's disease. nih.govutripoli.edu.lydovepress.com

Antiviral and Antifungal Activity: While general antimicrobial activity has been noted, dedicated studies focusing on specific viral and fungal pathogens are lacking. Given the emergence of drug-resistant strains, screening this compound against a panel of clinically relevant viruses and fungi could unveil new therapeutic avenues. researchgate.netnih.gov Some furan derivatives have demonstrated notable antifungal activity against species like Candida albicans. utripoli.edu.ly

Development of Advanced and Efficient Synthetic Methodologies

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and environmentally benign synthetic routes.

Current synthetic approaches typically involve the condensation of a 2-furylacrylic acid derivative with 4-fluoroaniline (B128567). While effective at a lab scale, these methods may not be optimal for large-scale production. Future research should focus on:

Novel Catalytic Systems: The exploration of more advanced palladium catalysts or alternative metal catalysts could lead to higher yields, reduced reaction times, and milder reaction conditions. For instance, palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) presents a modular approach to acrylamide (B121943) synthesis. chemistryviews.org

Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, or flow chemistry techniques could significantly improve the environmental footprint and efficiency of the synthesis. tandfonline.comtandfonline.comyoutube.com Microwave irradiation has been shown to accelerate the reaction between 4-fluoroaniline and 3-(2-furyl)acryloyl chloride.

Deeper Elucidation of Molecular Mechanisms of Action

A fundamental understanding of how this compound exerts its biological effects at the molecular level is crucial for its rational development. Current knowledge points towards general mechanisms like enzyme inhibition and receptor modulation.

Future investigations should aim to:

Identify Specific Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and molecular docking studies can help pinpoint the specific enzymes, receptors, or other proteins that interact with the compound. zsmu.edu.uanih.govniscpr.res.innih.gov For instance, related acrylamide derivatives have been shown to inhibit β-tubulin polymerization and farnesyltransferase. nih.govnih.gov

Clarify the Role of Structural Moieties: Detailed structure-activity relationship (SAR) studies are needed to understand the precise contribution of the 4-fluorophenyl and 2-furyl groups to the compound's biological activity. The fluorophenyl group is thought to enhance metabolic stability, while the furan ring may participate in π-π stacking interactions with target proteins.

Investigate Downstream Signaling Pathways: Once a primary molecular target is identified, further research should unravel the downstream signaling cascades that are modulated by the compound, leading to the observed cellular effects like apoptosis or cell cycle arrest in cancer cells.

Strategies for Developing Analogs with Enhanced Biological Profiles

The core structure of this compound serves as an excellent scaffold for the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Strategic approaches for analog development include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the furan and phenyl rings can provide valuable insights into the structural requirements for optimal biological activity. nih.govmdpi.com For example, introducing different substituents on the phenyl ring or replacing the furan with other heterocycles could significantly impact potency and selectivity.

Computational and Molecular Modeling: In silico tools like quantitative structure-activity relationship (QSAR) and molecular docking can guide the rational design of new analogs with predicted enhanced binding affinity for their molecular targets. zsmu.edu.uanih.govniscpr.res.innih.govmdpi.com

"Click Chemistry" and Bio-conjugation: The use of "click chemistry" can facilitate the synthesis of a diverse library of acrylamide derivatives for biological screening. rsc.orgresearchgate.net Furthermore, conjugating the molecule to targeting moieties could enhance its delivery to specific tissues or cells, thereby improving efficacy and reducing off-target effects.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and its future generations of analogs, paving the way for novel treatments for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-3-(2-furyl)acrylamide, and how can reaction conditions be optimized?

The synthesis of acrylamide derivatives typically involves a two-step protocol:

- Step 1 : Condensation of 2-furylacrylic acid derivatives with 4-fluoroaniline under inert atmosphere (e.g., N₂) using coupling agents like EDCI/HOBt or Pd(OAc)₂ catalysts.

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization.

Key optimization parameters include: - Temperature : 60–80°C for amide bond formation to avoid side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Catalysts : Palladium-based catalysts improve regioselectivity in cross-coupling steps .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry (e.g., E-isomer via J = 15.9 Hz coupling in 1H NMR) and substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.26–7.64 ppm) .

- IR Spectroscopy : Detect acrylamide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 260.0822 for C₁₃H₁₀FNO₂).

Q. How do structural features like fluorophenyl and furyl groups influence reactivity?

- Fluorophenyl : Enhances metabolic stability by blocking CYP450-mediated oxidation (e.g., CYP3A4 inhibition ).

- Furyl : Introduces π-π stacking interactions in biological targets but may increase susceptibility to hydrolysis under acidic conditions .

Q. What preliminary toxicity assessments are recommended for this compound?

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100).

- In Vitro Cytotoxicity : Assess IC₅₀ in normal cell lines (e.g., HEK293) to establish selectivity indices vs. cancer cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent Variation : Replace 2-furyl with thiophene or pyridine to modulate electron density.

- Bioisosteric Replacement : Substitute 4-fluorophenyl with trifluoromethoxy groups to enhance lipophilicity and blood-brain barrier penetration .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy to targets like kinase enzymes .

Q. How can contradictions in reported biological activity data be resolved?

Example contradiction: Anticancer activity vs. potential carcinogenicity (e.g., nitro-furyl analogs like AF-2 are carcinogenic ). Resolution strategies :

- Dose-Response Analysis : Establish therapeutic windows to distinguish efficacy from toxicity.

- Metabolite Profiling : Identify reactive intermediates (e.g., nitroso derivatives) via LC-MS to assess metabolic safety .

Q. What methodologies address low yield in large-scale synthesis?

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic amidation steps.

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and increases purity (>95%) .

Q. How does fluorophenyl substitution impact pharmacokinetic properties?

- Improved Stability : Fluorine reduces oxidative metabolism, increasing half-life (e.g., t₁/₂ = 8.2 hours in murine models ).

- LogP Modulation : The 4-fluorophenyl group raises logP from 2.1 (unsubstituted) to 2.9, enhancing membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.